REACTION_SMILES
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[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[NH:9][CH:10]([C:11](=[O:12])[OH:13])[c:14]1[cH:15][cH:16][c:17]2[c:18]([cH:22]1)[CH2:19][CH2:20][O:21]2.[CH3:23][OH:24].[OH2:25]>>[NH2:9][CH:10]([C:11](=[O:12])[OH:13])[c:14]1[cH:15][cH:16][c:17]2[c:18]([cH:22]1)[CH2:19][CH2:20][O:21]2
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Name
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Type
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product
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Smiles
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NC(C(=O)O)c1ccc2c(c1)CCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |